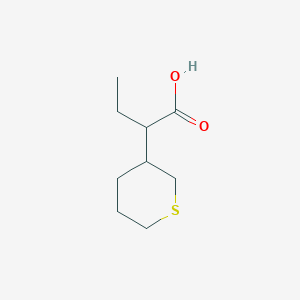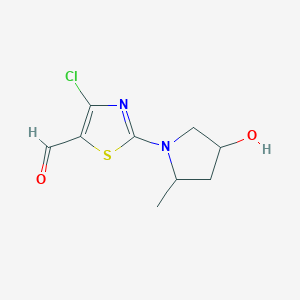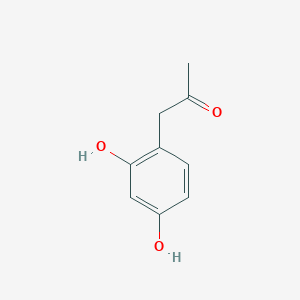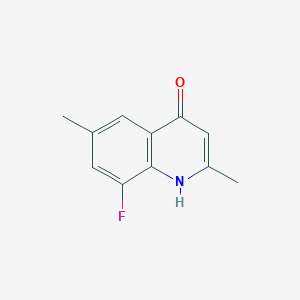
2-(Thian-3-YL)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thian-3-YL)butanoic acid is an organic compound that features a thian ring attached to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-YL)butanoic acid typically involves the formation of the thian ring followed by its attachment to the butanoic acid chain. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thian ring, which is then reacted with butanoic acid derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thian-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian ring to a more saturated form.
Substitution: The thian ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thian ring.
Wissenschaftliche Forschungsanwendungen
2-(Thian-3-YL)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(Thian-3-YL)butanoic acid involves its interaction with specific molecular targets. The thian ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,2-Dithiolan-3-YL)butanoic acid: This compound features a similar thian ring structure but with different substituents.
4-(2-Formyl-5-Methoxymethyl-1H-Pyrrol-1-YL)butanoic acid: Another compound with a similar butanoic acid backbone and a different heterocyclic ring.
Uniqueness
2-(Thian-3-YL)butanoic acid is unique due to its specific thian ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific interactions and reactivity.
Eigenschaften
Molekularformel |
C9H16O2S |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
2-(thian-3-yl)butanoic acid |
InChI |
InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-4-3-5-12-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
NJCFQRKFYFUOPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCCSC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)



![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one](/img/structure/B13157812.png)



![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)


![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)

